

# An In-depth Technical Guide to 4-Ethoxybenzophenone: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 4-Ethoxybenzophenone

Cat. No.: B1583604

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**Authored by: [Your Name/Gemini], Senior Application Scientist**

## Introduction

**4-Ethoxybenzophenone** is an aromatic ketone that belongs to the benzophenone family. Benzophenones are a class of compounds characterized by a diaryl ketone scaffold, which is a prevalent structural motif in a multitude of biologically active molecules and functional materials. The presence of the ethoxy group at the 4-position of one of the phenyl rings in **4-Ethoxybenzophenone** imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Ethoxybenzophenone**, detailed protocols for its synthesis and characterization, and an exploration of its current and potential applications in drug discovery and development.

## Physicochemical Properties

The physical and chemical characteristics of **4-Ethoxybenzophenone** are foundational to its handling, reactivity, and application. These properties are largely influenced by the presence of

the benzoyl group and the electron-donating ethoxy substituent.

## Physical Properties

A summary of the key physical properties of **4-Ethoxybenzophenone** is presented in Table 1. These properties are crucial for its purification, formulation, and storage.

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O <sub>2</sub>	N/A
Molecular Weight	226.27 g/mol	[1]
Appearance	White to off-white crystalline solid	Inferred from related compounds
Melting Point	68-71 °C (predicted)	Inferred from related compounds
Boiling Point	> 350 °C (predicted)	Inferred from related compounds
Solubility	Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); Insoluble in water.	Inferred from related compounds

Table 1: Physical Properties of **4-Ethoxybenzophenone**.

## Chemical Properties and Reactivity

The chemical behavior of **4-Ethoxybenzophenone** is dictated by its functional groups: the ketone and the ethoxy-substituted aromatic ring.

- Ketone Group:** The carbonyl group is a site for nucleophilic attack, allowing for a variety of chemical transformations. It can be reduced to a secondary alcohol (diphenylmethanol derivative) or undergo reactions with organometallic reagents to form tertiary alcohols.
- Aromatic Rings:** The phenyl rings can undergo electrophilic aromatic substitution. The ethoxy-substituted ring is activated towards substitution at the ortho positions due to the

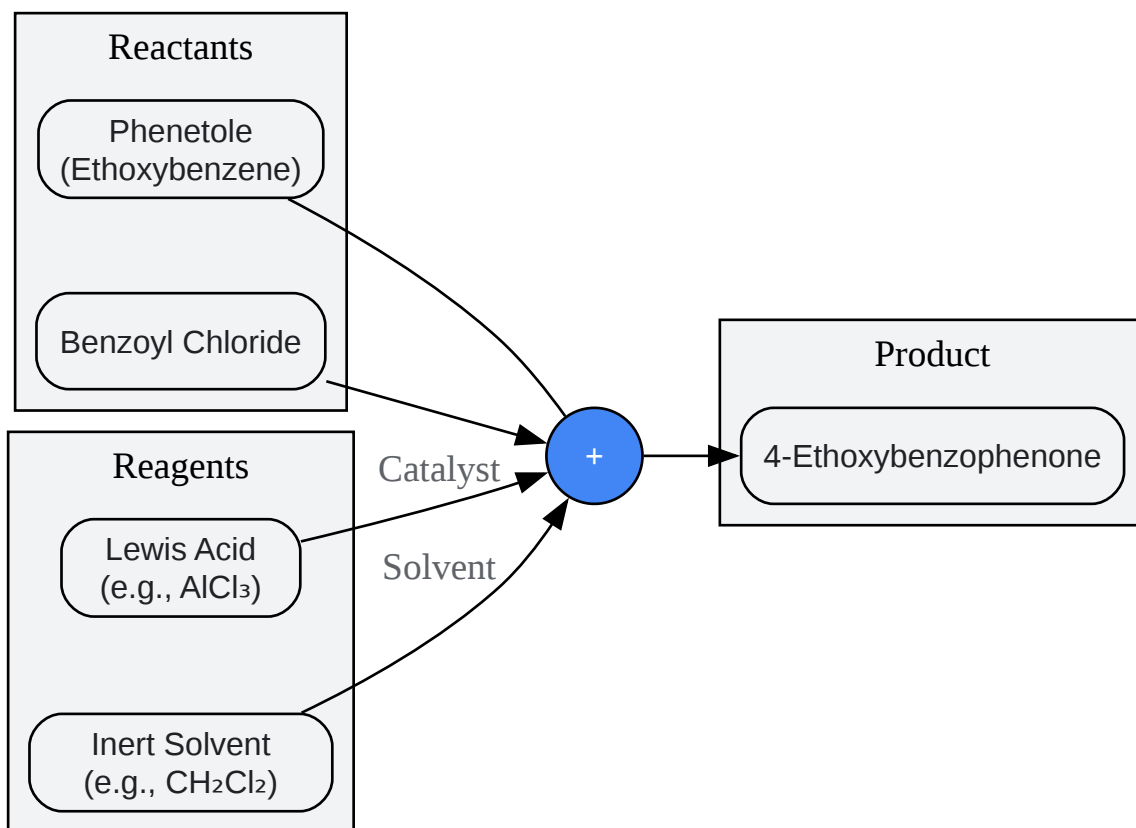
electron-donating nature of the ethoxy group.

- Photochemical Reactivity: Like other benzophenones, **4-Ethoxybenzophenone** is expected to exhibit photochemical activity. Upon absorption of UV light, the carbonyl group can be excited to a triplet state, making it a useful photosensitizer in various chemical reactions.

## Synthesis of 4-Ethoxybenzophenone

The most common and efficient method for the synthesis of **4-Ethoxybenzophenone** is the Friedel-Crafts acylation. This reaction involves the electrophilic acylation of an aromatic substrate, in this case, phenetole (ethoxybenzene), with benzoyl chloride in the presence of a Lewis acid catalyst.

### Reaction Scheme



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Caption: Friedel-Crafts acylation for the synthesis of **4-Ethoxybenzophenone**.

## Experimental Protocol: Friedel-Crafts Acylation

### Materials:

- Phenetole (Ethoxybenzene)
- Benzoyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), anhydrous
- Hydrochloric acid ( $\text{HCl}$ ), dilute solution
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Addition funnel
- Reflux condenser
- Magnetic stirrer
- Ice bath

### Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
- **Addition of Reactants:** Cool the suspension to 0 °C using an ice bath. In the addition funnel, place a solution of benzoyl chloride (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride.

- Following the addition of benzoyl chloride, add phenetole (1.0 eq) dropwise to the reaction mixture at 0 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of dilute hydrochloric acid.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-Ethoxybenzophenone**.

## Spectroscopic Characterization

The structural elucidation of **4-Ethoxybenzophenone** is achieved through a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not widely available in public databases, the expected spectral data can be accurately predicted based on the analysis of closely related compounds such as 4-methoxybenzophenone.<sup>[2][3][4][5][6][7]</sup>

## Predicted <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.80	d	2H	Aromatic Protons (ortho to C=O, unsubstituted ring)
~7.75	d	2H	Aromatic Protons (ortho to C=O, ethoxy-substituted ring)
~7.55	t	1H	Aromatic Proton (para to C=O, unsubstituted ring)
~7.45	t	2H	Aromatic Protons (meta to C=O, unsubstituted ring)
~6.95	d	2H	Aromatic Protons (meta to C=O, ethoxy-substituted ring)
~4.10	q	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~1.45	t	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

Table 2: Predicted <sup>1</sup>H NMR Data for **4-Ethoxybenzophenone**.

## Predicted <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>, 100 MHz)

A computed <sup>13</sup>C NMR spectrum for **4-Ethoxybenzophenone** is available and provides the following predicted chemical shifts.[\[1\]](#)

Chemical Shift ( $\delta$ , ppm)	Assignment
~195.5	C=O
~163.0	C-OEt
~138.0	Quaternary C (unsubstituted ring)
~132.5	CH (ortho to C=O, ethoxy-substituted ring)
~132.0	CH (para to C=O, unsubstituted ring)
~130.0	Quaternary C (ethoxy-substituted ring)
~129.8	CH (ortho to C=O, unsubstituted ring)
~128.2	CH (meta to C=O, unsubstituted ring)
~114.0	CH (meta to C=O, ethoxy-substituted ring)
~63.5	-O-CH <sub>2</sub> -CH <sub>3</sub>
~14.7	-O-CH <sub>2</sub> -CH <sub>3</sub>

Table 3: Predicted <sup>13</sup>C NMR Data for **4-Ethoxybenzophenone**.

## Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~2980, 2870	Medium	Aliphatic C-H stretch
~1650	Strong	C=O stretch
~1600, 1580	Strong	Aromatic C=C stretch
~1250	Strong	Aryl-O-C stretch (asymmetric)
~1170	Strong	C-O stretch
~1030	Strong	Aryl-O-C stretch (symmetric)

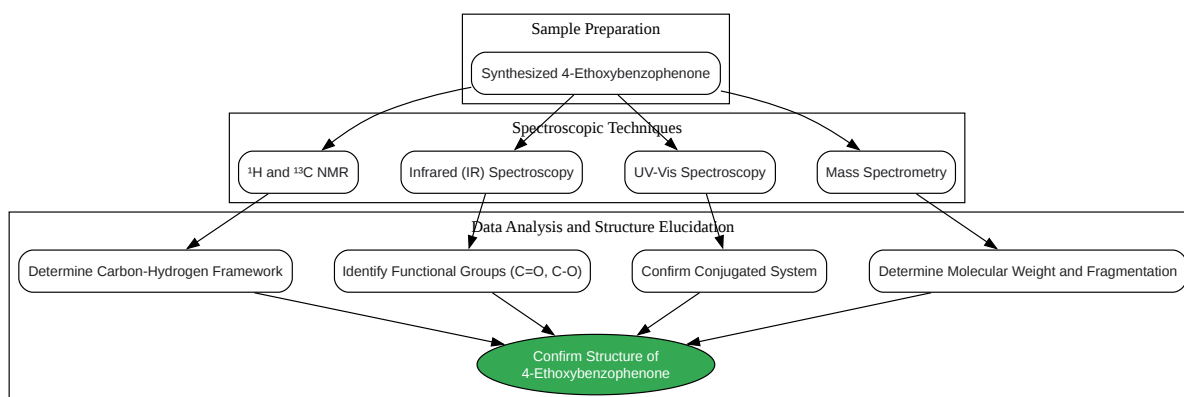
Table 4: Predicted IR Data for **4-Ethoxybenzophenone**.

## Predicted UV-Vis Spectral Data

In a suitable solvent like methanol or ethanol, **4-Ethoxybenzophenone** is expected to exhibit two main absorption bands characteristic of benzophenones.<sup>[7]</sup>

- $\pi \rightarrow \pi^*$  transition: A strong absorption band is expected around 250-290 nm.
- $n \rightarrow \pi^*$  transition: A weaker absorption band is expected at longer wavelengths, around 330-340 nm.

## Workflow for Spectroscopic Analysis



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Caption: A logical workflow for the spectroscopic identification of **4-Ethoxybenzophenone**.

## Applications in Drug Development and Medicinal Chemistry

The benzophenone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[8] Consequently, derivatives of benzophenone have been explored for a wide range of therapeutic applications.

## As a Synthetic Intermediate

**4-Ethoxybenzophenone** serves as a key intermediate in the synthesis of more complex molecules with potential pharmacological activity. The ethoxy group can be readily cleaved to a hydroxyl group, yielding 4-hydroxybenzophenone, which is a precursor for various

pharmaceuticals.[9] The presence of the ethoxy group can also be used to modulate the lipophilicity and other pharmacokinetic properties of a drug candidate.

## Potential Pharmacological Activities

Derivatives of closely related hydroxy- and alkoxy-benzophenones have demonstrated a variety of biological activities, suggesting potential avenues of investigation for compounds derived from **4-Ethoxybenzophenone**:

- **Anticancer Activity:** Many benzophenone derivatives have been investigated for their anticancer properties. For example, derivatives of 4,4'-dihydroxybenzophenone have shown promise as anticancer agents.[10][11] The benzophenone core can be modified to interact with various cellular targets involved in cancer progression.
- **Anti-inflammatory Activity:** The benzophenone scaffold has been utilized in the design of anti-inflammatory agents.[8] Derivatives can be synthesized to inhibit key inflammatory pathways.
- **Antimicrobial and Antiviral Activity:** The versatile nature of the benzophenone structure has led to the development of compounds with antibacterial, antifungal, and antiviral properties.

## Safety and Handling

**4-Ethoxybenzophenone** should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

- **Personal Protective Equipment (PPE):** Wear safety glasses, gloves, and a lab coat.
- **Handling:** Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
- **Storage:** Store in a tightly closed container in a cool, dry place.

## Conclusion

**4-Ethoxybenzophenone** is a valuable chemical entity with a well-defined set of physicochemical properties. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its functional groups make it a versatile building block in organic synthesis. For

researchers and professionals in drug development, the benzophenone core structure of this molecule offers a promising scaffold for the design and synthesis of novel therapeutic agents with a wide range of potential pharmacological activities. Further investigation into the biological properties of **4-Ethoxybenzophenone** and its derivatives is warranted to fully explore its potential in medicinal chemistry.

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